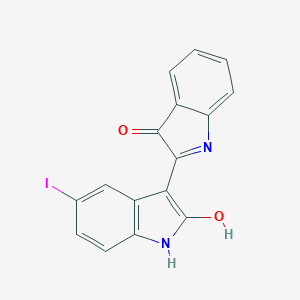
5/'-Iodoindirubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5/'-Iodoindirubin is a synthetic organic compound belonging to the indole family This compound is characterized by its unique structure, which includes an indole core with an iodine atom at the 5-position and a keto group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5/'-Iodoindirubin typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Keto Group Introduction: The keto group at the 3-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5/'-Iodoindirubin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with hydroxyl groups replacing the keto group.
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
5/'-Iodoindirubin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5/'-Iodoindirubin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the iodine atom at the 5-position.
5-Bromo-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one: Contains a bromine atom instead of iodine.
3-(2-Furylmethylene)-1,3-dihydro-2H-indol-2-one: Contains a furan ring instead of the indole core.
Uniqueness
The presence of the iodine atom at the 5-position and the keto group at the 3-position makes 5/'-Iodoindirubin unique
Propriétés
Numéro CAS |
126433-42-9 |
|---|---|
Formule moléculaire |
C16H9IN2O2 |
Poids moléculaire |
388.16 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-iodo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H9IN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H |
Clé InChI |
GTQDKQRZKDDFGV-YPKPFQOOSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
Synonymes |
5'-iodoindirubin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















